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Compound of Interest

Compound Name:
4-Hydroxy-8-methoxy-2-

methylquinoline

Cat. No.: B096571 Get Quote

Abstract This application note provides a detailed guide to the analytical characterization of 4-
Hydroxy-8-methoxy-2-methylquinoline (CAS: 15644-89-0), a heterocyclic compound of

interest in medicinal chemistry and materials science.[1][2] We present an integrated, multi-

technique strategy employing High-Performance Liquid Chromatography (HPLC) for purity

assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation, and

spectroscopic methods (NMR, FTIR) for unambiguous structural elucidation. The protocols

herein are designed to be self-validating, providing researchers and quality control

professionals with a robust framework for ensuring the identity, purity, and structural integrity of

this quinoline derivative.

Introduction: The Imperative for Rigorous
Characterization
4-Hydroxy-8-methoxy-2-methylquinoline is a substituted quinoline, a structural motif central

to numerous biologically active compounds.[2] Its physicochemical properties are dictated by

the interplay of its hydroxyl, methoxy, and methyl functional groups on the core quinoline

scaffold.

Chemical Identity:

Molecular Formula: C₁₁H₁₁NO₂[3]
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Molecular Weight: 189.21 g/mol [3][4]

Synonyms: 8-Methoxy-2-methylquinolin-4-ol, 8-Methoxy-2-methyl-4-quinolinol[3]

Given its potential role in drug discovery and development, verifying the precise chemical

structure and purity of this molecule is non-negotiable. An analytical workflow that relies on a

single technique is insufficient; instead, a cross-validation approach using orthogonal methods

is required to build a complete and reliable data package.[5] This note details the principles and

step-by-step protocols for four key analytical techniques that, when combined, provide a

comprehensive characterization.

Chromatographic Methods: Purity and Identity
Chromatographic techniques are fundamental for separating the target compound from

impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Causality of Method Choice: HPLC is the premier technique for quantifying the purity of non-

volatile organic compounds like 4-Hydroxy-8-methoxy-2-methylquinoline. A reversed-phase

method is standard, but due to the basic nitrogen in the quinoline ring, peak tailing can occur

on standard C18 columns from interactions with residual silanols. To counteract this, we

propose a mixed-mode column that incorporates a cation-exchange mechanism, ensuring

sharp, symmetrical peaks through controlled ionic interactions.[6]

Experimental Protocol: HPLC-UV

Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of

methanol (or a suitable solvent) to prepare a 1 mg/mL stock solution. Further dilute to ~50

µg/mL with the mobile phase for analysis.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:
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Parameter Value Rationale

Column
Primesep 100 (or similar

mixed-mode C18)

Provides both hydrophobic and

cation-exchange retention for

superior peak shape.[6]

Dimensions 4.6 x 150 mm, 5 µm

Standard analytical

dimensions for good resolution

and efficiency.[7]

Mobile Phase
Acetonitrile:Water (50:50) with

0.1% Formic Acid

The organic modifier elutes the

compound, while the acid

ensures protonation for

consistent ionic interaction and

suppresses silanol activity.

Flow Rate 1.0 mL/min
A typical flow rate for a 4.6 mm

ID column.

Injection Volume 10 µL
A standard volume to avoid

column overloading.

Detection UV at 254 nm

A common wavelength for

aromatic systems; a full UV-Vis

scan is recommended to find

the absorbance maximum

(λmax).

Column Temp. 30 °C
Maintains stable retention

times.

Expected Results: A single, sharp peak should be observed. Purity is calculated based on the

area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Identity Confirmation
Causality of Method Choice: GC-MS provides two orthogonal data points: retention time (from

GC) and a mass fragmentation pattern (from MS). This combination is highly specific and
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serves as an excellent confirmation of identity.[8][9] However, the polar hydroxyl group on the

quinoline can reduce volatility and cause peak tailing.[10] While direct analysis is possible, an

optional silylation step to convert the -OH to a non-polar -OTMS (trimethylsilyl) group can

significantly improve chromatographic performance.[10]

Experimental Protocol: GC-MS

Sample Preparation (Direct): Dissolve ~1 mg of the compound in 1 mL of a suitable solvent

like Toluene or Dichloromethane.

Sample Preparation (Derivatization - Optional): To a dry 1 mg sample, add 100 µL of pyridine

and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60 °C for 30

minutes.

Instrumentation: A standard GC-MS system.

GC-MS Conditions:
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Parameter Value Rationale

GC Column
DB-5MS (or similar low-bleed

5% phenyl)

A robust, general-purpose

column suitable for a wide

range of semi-polar

compounds.[8]

Dimensions 30 m x 0.25 mm x 0.25 µm

Standard dimensions offering a

good balance of resolution and

analysis time.

Carrier Gas Helium at 1.0 mL/min

Inert carrier gas providing

good chromatographic

efficiency.[8]

Injector Temp. 250 °C
Ensures rapid volatilization of

the sample.[8]

Oven Program

100 °C (hold 2 min), ramp to

280 °C at 15 °C/min, hold 5

min

A general-purpose program

that should effectively elute the

target compound.

MS Ionization
Electron Ionization (EI) at 70

eV

Standard ionization mode that

produces reproducible, library-

searchable fragmentation

patterns.[11]

Mass Range 50-350 m/z
Covers the molecular ion and

expected fragment ions.

Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 189. Key

fragment ions, such as those corresponding to the loss of a methyl group (m/z 174) or other

characteristic cleavages (e.g., m/z 119, 118), confirm the structure.[3]
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Ion Type Expected m/z Identity

Molecular Ion [M]⁺ 189 C₁₁H₁₁NO₂

Fragment 174 [M - CH₃]⁺

Fragment 119 C₈H₇O

Fragment 118 C₈H₆O

Spectroscopic Methods: Unambiguous Structural
Elucidation
While chromatography confirms purity and suggests identity, spectroscopy provides definitive

proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Choice: NMR is the most powerful tool for structural elucidation, providing

detailed information about the carbon-hydrogen framework of a molecule.[5] ¹H NMR reveals

the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same

for carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for

compounds with exchangeable protons like -OH, as it allows for their observation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC

for complete assignment.

Expected Spectral Features: The chemical shifts will confirm the presence and relative

positions of all functional groups.
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| ¹H NMR - Predicted Assignments | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity |

Integration | Assignment | | ~11-12 | Broad Singlet | 1H | Phenolic -OH (exchangeable) | | ~6.8-

7.8 | Multiplets | 3H | Aromatic protons on quinoline ring | | ~6.5 | Singlet | 1H | Vinylic proton on

quinoline ring | | ~3.9 | Singlet | 3H | Methoxy (-OCH₃) protons | | ~2.4 | Singlet | 3H | Methyl (-

CH₃) protons |

| ¹³C NMR - Predicted Assignments | | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | |

~175 | C=O (keto tautomer) / C-OH | | ~160 | C-OCH₃ | | ~110-145 | Aromatic & Vinylic carbons

| | ~56 | Methoxy (-OCH₃) carbon | | ~20 | Methyl (-CH₃) carbon |

Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Method Choice: FTIR is a rapid and simple method to confirm the presence of key

functional groups by identifying their characteristic vibrational frequencies.[12][13] It is an

excellent complementary technique to NMR.

Experimental Protocol: FTIR

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the

sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Absorption Bands:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-3400 (broad) O-H Stretch Hydroxyl (-OH) group[14]

3000-3100 C-H Stretch Aromatic C-H

2850-2960 C-H Stretch Aliphatic C-H (-CH₃, -OCH₃)

~1620 C=N Stretch Quinoline ring imine[13]

1500-1600 C=C Stretch Aromatic ring breathing

1200-1250 C-O Stretch Aryl ether (-OCH₃)[13]

Integrated Data Cross-Validation
No single technique provides the complete picture. The true analytical power comes from

integrating the data from these orthogonal methods. This workflow ensures that the identity,

purity, and structure are confirmed with the highest degree of confidence.[5]
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Caption: Integrated workflow for compound characterization.

Conclusion
The analytical characterization of 4-Hydroxy-8-methoxy-2-methylquinoline requires a multi-

faceted approach. By systematically applying HPLC for purity, GC-MS for identity, and NMR

and FTIR for structural confirmation, researchers can establish a comprehensive and reliable

profile of the compound. The protocols and expected results detailed in this application note

serve as a robust guide for scientists in research and quality control environments, ensuring

data integrity and confidence in their materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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